7-Chloro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
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Overview
Description
7-Chloro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound that contains both pyridine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-methylpyridine with hydrazine hydrate, followed by cyclization to form the desired pyrazine ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the reaction temperature is maintained between 80-120°C to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-throughput screening and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated pyrazine rings.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
7-Chloro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
- Pyrido[2,3-d]pyrimidine
- 1,2,4-Triazolo[4,3-a]pyrimidine
Uniqueness
7-Chloro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H10ClN3 |
---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
7-chloro-4-methyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H10ClN3/c1-12-3-2-10-7-4-6(9)5-11-8(7)12/h4-5,10H,2-3H2,1H3 |
InChI Key |
NAQTTYHVRWWOMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC2=C1N=CC(=C2)Cl |
Origin of Product |
United States |
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